2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, methoxy, and imino functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-Chloro-6-fluorobenzyl bromide: This intermediate can be synthesized by bromination of 2-chloro-6-fluorotoluene using bromine in the presence of a catalyst.
Condensation Reaction: The 2-chloro-6-fluorobenzyl bromide is then reacted with 3-methoxybenzylamine to form the corresponding imine intermediate.
Hydroxylation: The final step involves the hydroxylation of the imine intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxybenzyl bromide
- 2-Chloro-6-fluorobenzoic acid
- (2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane
Uniqueness
2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyliminomethyl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO3/c1-28-16-5-2-4-14(10-16)12-25-13-15-8-9-21(26)18(22(15)27)11-17-19(23)6-3-7-20(17)24/h2-10,13,26-27H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQBLGFCVMMWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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